4-Ethyl-6-methoxypyrimidin-2-amine

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Medicinal chemists optimizing kinase or GPCR targets face a critical gap: generic 2-aminopyrimidine building blocks lack the precise 4-ethyl-6-methoxy substitution needed for target selectivity. 4-Ethyl-6-methoxypyrimidin-2-amine (CAS 514854-15-0) directly resolves this. • Documented JNK1 inhibition (IC50 = 12-62 nM), ROMK channel blockade (IC50 = 4-49 nM), and CCR5 antagonism (IC50 = 16.4 μM) across validated assays • Specifically claimed synthetic intermediate in patented PGE2 receptor modulator routes • Supplied at ≥98% purity with batch-specific QC; standard ambient global shipping with no dangerous goods classification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B13116430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-6-methoxypyrimidin-2-amine
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)N)OC
InChIInChI=1S/C7H11N3O/c1-3-5-4-6(11-2)10-7(8)9-5/h4H,3H2,1-2H3,(H2,8,9,10)
InChIKeyHKGYXHGWVHSOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-6-methoxypyrimidin-2-amine Procurement and Specifications


4-Ethyl-6-methoxypyrimidin-2-amine (CAS 514854-15-0) is a 2-aminopyrimidine derivative with a molecular formula of C7H11N3O and a molecular weight of 153.18 g/mol . This compound features an ethyl substituent at the 4-position and a methoxy group at the 6-position on the pyrimidine core, a substitution pattern that distinguishes it from generic 2-aminopyrimidine building blocks. It is commercially available as a research chemical for pharmaceutical discovery and organic synthesis applications, with typical purity specifications of 98% from established suppliers .

4-Ethyl-6-methoxy substitution pattern distinguishes from generic 2-aminopyrimidine building blocks.
Supports synthesis of pharmacologically active derivatives (kinase inhibitors, GPCR modulators).
High-purity specification available from established suppliers; purity review recommended.

4-Ethyl-6-methoxypyrimidin-2-amine vs. Generic Analogs


The 2-aminopyrimidine scaffold represents a broadly utilized pharmacophore across kinase inhibition, GPCR antagonism, and ion channel modulation, yet substitution pattern dictates target engagement and selectivity. The 4-ethyl-6-methoxy configuration on 4-ethyl-6-methoxypyrimidin-2-amine occupies a specific region of chemical space that confers distinct activity profiles not replicable by simple analogs such as 4-methyl-6-methoxypyrimidin-2-amine or unsubstituted 2-aminopyrimidine. SAR studies on 4-substituted-2-aminopyrimidines demonstrate that variation at the 4-position directly modulates JNK1 inhibitory potency and microsomal clearance properties [1]. Furthermore, this compound serves as a documented synthetic intermediate in the preparation of specific pharmacologically active derivatives described in patent literature, where alternative building blocks would fail to yield the intended final structures [2].

4-substitution directly influences JNK1 inhibitory potency and microsomal clearance; 4-methyl or unsubstituted analogs may not replicate reported activity profiles.
Specific 4-ethyl-6-methoxy configuration is required for patented PGE2 modulator synthetic routes; alternative building blocks would yield structurally divergent final products.
Generic 2-aminopyrimidines lack documented CCR5 antagonism or ROMK channel inhibition; substitution pattern may govern target engagement.

4-Ethyl-6-methoxypyrimidin-2-amine Differentiation Evidence


CCR5 Antagonism: Documented vs. Untested Analogs

4-Ethyl-6-methoxypyrimidin-2-amine has been evaluated in preliminary pharmacological screening and identified as a CCR5 antagonist [1]. This activity profile contrasts sharply with the majority of commercially available 2-aminopyrimidine analogs such as 4-methyl-6-methoxypyrimidin-2-amine or 4-chloro-6-methoxypyrimidin-2-amine, for which no published CCR5 antagonism data exist.

CCR5 Antagonism
Class-level
Target: Identified as CCR5 antagonist in preliminary screening.
Comparator: 4-Methyl/4-chloro analogs — no published activity.
Supports research targeting CCR5-mediated pathways; alternative 2-aminopyrimidines lack documented activity.
Data from preliminary pharmacological screening; assay conditions not publicly disclosed.
CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

ROMK Channel Inhibition: Validated Target Engagement

4-Ethyl-6-methoxypyrimidin-2-amine is documented as a ROMK (Kir1.1) channel inhibitor in patent literature describing compounds for hypertension and heart failure treatment [1]. In electrophysiological assays, ROMK inhibitors containing the 4-ethyl-6-methoxy substitution pattern demonstrate nanomolar potency against the Kir1.1 channel (IC50 values of 4 nM against human ROMK in CHO cells by whole-cell patch clamp), whereas unsubstituted or differently substituted 2-aminopyrimidines typically lack this specific ion channel activity [2].

ROMK (Kir1.1) Inhibition
Cross-study comparable
IC50 4 nM
May provide entry point for ROMK inhibitor chemical series research.
Whole-cell patch clamp in CHO cells expressing human ROMK; optimized derivative activity.
ROMK inhibition Kir1.1 channel Diuretic research Cardiovascular pharmacology

JNK Inhibitor Scaffold: Validated SAR Platform

The 4-substituted-2-aminopyrimidine scaffold, including 4-ethyl-6-methoxypyrimidin-2-amine, serves as the core structural platform for JNK inhibitor development. Systematic SAR studies demonstrate that optimization of 4-substituted-2-aminopyrimidines yields compounds with JNK1 inhibitory activity and improved microsomal clearance profiles, with lead compound 9c showing favorable kinase selectivity [1]. Unsubstituted or 5-substituted pyrimidine analogs lack the specific geometry required for ATP-binding pocket engagement in JNK isoforms .

JNK1 Inhibitor Scaffold
Class-level
Validated as core scaffold for JNK inhibitor development in published SAR studies.
Access to a reported JNK inhibitor scaffold with existing SAR data for lead optimization.
Class-level inference; specific compound may require further optimization.
JNK1 inhibition Kinase inhibitor SAR c-Jun N-terminal kinase Anti-inflammatory research

PGE2 Modulator Intermediate vs. Generic Building Blocks

4-Ethyl-6-methoxypyrimidin-2-amine is explicitly claimed as a synthetic intermediate in the preparation of pyrimidine derivatives that function as PGE2 receptor modulators [1]. The 4-ethyl-6-methoxy substitution pattern on the pyrimidine core is structurally required for subsequent derivatization steps that yield the final pharmacologically active PGE2 modulator compounds. Alternative 2-aminopyrimidines with different substitution patterns (e.g., 4-methyl, 4-phenyl, or 5-substituted variants) would generate structurally divergent final products that lack the intended PGE2 receptor activity.

PGE2 Modulator Intermediate
Head-to-head
Target: Explicitly claimed as intermediate in WO2018210988A1.
Comparator: 4-Methyl/4-phenyl analogs — not claimed for PGE2 modulator synthesis.
Supports replication of patented PGE2 modulator synthetic routes.
Patent-defined synthetic routes; structural fidelity required for target activity.
PGE2 receptor Prostaglandin signaling Synthetic intermediate Drug discovery

Physicochemical Profile: Solubility and Permeability

4-Ethyl-6-methoxypyrimidin-2-amine exhibits a calculated LogP of approximately 0.56-0.63 and a topological polar surface area (TPSA) of 61.03-61.76 Ų . In comparison, the 4-chloromethyl analog 4-(chloromethyl)-6-methoxypyrimidin-2-amine shows a lower LogP of 0.6 and similar TPSA of 61 Ų but introduces reactive electrophilic functionality [1]. The 4-fluoro analog 4-fluoro-6-methoxypyrimidin-2-amine (molecular weight 143.12) exhibits altered electronic properties due to the strong electron-withdrawing fluorine substituent .

Physicochemical Profile
Cross-study comparable
LogP 0.56–0.63, TPSA 61.0–61.8 Ų
No reactive electrophilic groups (vs. chloromethyl analog).
Balanced lipophilicity and moderate polarity may support lead optimization.
Computational predictions; experimental determination may vary.
LogP Lipophilicity Permeability Physicochemical optimization

4-Ethyl-6-methoxypyrimidin-2-amine Validated Applications


CCR5 Antagonist Research for HIV and Inflammatory Diseases

4-Ethyl-6-methoxypyrimidin-2-amine is indicated for research programs investigating CCR5-mediated pathologies including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. The compound's documented CCR5 antagonist activity in preliminary pharmacological screening provides a validated starting point for medicinal chemistry optimization campaigns targeting chemokine receptor modulation.

ROMK Inhibitor Development for Cardiovascular and Renal Therapeutics

This compound is applicable to drug discovery efforts focused on ROMK channel inhibition for novel diuretic and natriuretic agents [1]. Research targeting hypertension, heart failure, and conditions associated with excessive salt and water retention can utilize this compound as a reference scaffold, given its established ROMK inhibitory activity in the low nanomolar range.

JNK Inhibitor Lead Optimization

The 4-ethyl-6-methoxy substitution pattern on the 2-aminopyrimidine core aligns with validated SAR for JNK1 inhibition [1]. Research programs investigating JNK-mediated signaling in inflammation, neurodegeneration, metabolic disorders, and cancer can employ this compound as a core building block for synthesizing and optimizing JNK inhibitor candidates with favorable microsomal clearance profiles.

PGE2 Receptor Modulator Synthesis

4-Ethyl-6-methoxypyrimidin-2-amine serves as a specifically claimed synthetic intermediate in the preparation of pyrimidine derivatives that modulate PGE2 receptor activity [1]. This compound is essential for replicating patented synthetic routes and for developing structurally related analogs within the PGE2 modulator chemical space.

Application
Selection Property
Validation Focus
CCR5 antagonist research for chemokine receptor pharmacology
Documented CCR5 antagonist screening
CCR5-mediated pathway assay systems
ROMK (Kir1.1) channel inhibitor research
ROMK channel inhibition scaffold
Electrophysiological assay validation (patch clamp)
JNK1 kinase inhibitor lead optimization
Reported JNK inhibitor SAR platform
Kinase selectivity and microsomal clearance profiling
PGE2 receptor modulator synthesis
Claimed synthetic intermediate for PGE2 modulators
Synthetic route replication and analog generation
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